molecular formula C15H18N4OS B15283440 Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Cat. No.: B15283440
M. Wt: 302.4 g/mol
InChI Key: OQVXTSLTMZWGGX-UHFFFAOYSA-N
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Description

Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a heterocyclic compound that features a unique fusion of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, thiocyanates, and thiosemicarbazides. Reaction conditions often involve solvents like ethanol and catalysts such as triethylamine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group and phenyl ether moiety contribute to its enhanced activity and specificity compared to other similar compounds .

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

6-(3-ethoxyphenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS/c1-4-20-12-7-5-6-11(9-12)14-18-19-13(8-10(2)3)16-17-15(19)21-14/h5-7,9-10H,4,8H2,1-3H3

InChI Key

OQVXTSLTMZWGGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC(C)C

Origin of Product

United States

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